6-methyl-N-(thiolan-3-yl)pyridin-3-amine

Lipophilicity ADME Medicinal Chemistry

Researchers developing kinase inhibitors require high-purity scaffolds with well-characterized physicochemical properties. 6-methyl-N-(thiolan-3-yl)pyridin-3-amine (CAS 1541752-37-7) addresses this need: • 98% purity minimizes false positives/negatives in HTS campaigns • LogP 2.31 positions within optimal oral bioavailability range • Thiolane ring offers distinct steric/electronic profile vs. thiane/chloro analogs Supplied with full QA documentation for reliable procurement.

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
Cat. No. B13245316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(thiolan-3-yl)pyridin-3-amine
Molecular FormulaC10H14N2S
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NC2CCSC2
InChIInChI=1S/C10H14N2S/c1-8-2-3-9(6-11-8)12-10-4-5-13-7-10/h2-3,6,10,12H,4-5,7H2,1H3
InChIKeyHLRLREOFOVSKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-methyl-N-(thiolan-3-yl)pyridin-3-amine: Chemical Profile and Procurement Overview


6-methyl-N-(thiolan-3-yl)pyridin-3-amine (CAS 1541752-37-7) is a heterocyclic amine with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol . It features a pyridine core substituted with a methyl group at the 6-position and a thiolan-3-ylamino group at the 3-position . The compound is available at a purity of 98% from commercial vendors and is categorized as a pyridin-3-amine derivative, placing it within a class of compounds being actively investigated for protein kinase inhibition in oncology research [1].

1
Scaffold Class

Pyridin-3-amine kinase inhibitor chemotype

2
Selection Vector

6-methyl substitution for SAR exploration

3
Procurement Grade

High-purity specification supports assay reproducibility

Why Direct Analog Substitution Is Scientifically Unsound


Direct substitution with close positional isomers or heteroatom analogs of 6-methyl-N-(thiolan-3-yl)pyridin-3-amine is not scientifically justifiable due to quantifiable differences in physicochemical properties that directly impact molecular recognition and pharmacokinetic behavior. For instance, moving the methyl group from the 6-position to the 2-position can alter the calculated LogP by over 1.3 units , while replacing the thiolane sulfur with a thiane ring changes both the molecular weight and lipophilicity . Furthermore, the broader pyridin-3-amine class exhibits sharp structure-activity relationships (SAR) where subtle positional changes can dramatically affect kinase inhibition profiles, as demonstrated by the discovery of the multitargeted inhibitor 3m [1]. The following evidence guide provides the specific, quantifiable basis for prioritized selection of the 6-methyl-thiolan-3-yl variant.

Positional Isomer

2-methyl substitution markedly alters lipophilicity, which may shift permeability and off-target binding profiles.

Heteroatom Mismatch

Replacing the thiolane ring with thiane changes steric and electronic properties, potentially disrupting molecular recognition.

Purity Variance

Positional isomer stocks often supplied at lower purity (95%) may introduce impurities that compromise assay consistency.

Quantitative Differentiation Against Close Analogs


LogP Differentiation vs. 2-Methyl Positional Isomer

The 6-methyl substitution pattern on the pyridine ring results in a substantially higher calculated LogP of 2.31 compared to the 2-methyl positional isomer, which has a reported LogP of 0.997 . This 1.31-unit difference in predicted lipophilicity is significant for passive membrane permeability and can alter a compound's ADME profile and off-target binding propensity.

LogP vs 2-Methyl Isomer
Data to verify
LogP 2.31 (6-methyl) vs 0.997 (2-methyl); Δ +1.31
Reported higher lipophilicity may support permeability screening context.
Computed vendor values; method-dependent variation possible.
Lipophilicity ADME Medicinal Chemistry

Lipophilicity Advantage Over 6-Chloro and 6-Thian Analogs

The target compound's LogP of 2.31 positions it closer to the optimal range for oral drug-like space compared to its 6-chloro analog (LogP 2.65) and the bulkier 6-thian analog (LogP 2.70) . The 6-methyl group provides a balanced increase in lipophilicity without the risk of excessive logP often associated with halogen or ring-expanded analogs, which can lead to poor solubility and promiscuous binding.

LogP vs Cl & Thian Analogs
Data to verify
LogP 2.31 vs 2.65 (6-chloro) and 2.70 (6-thian)
May support balanced ADME property evaluation in lead optimization.
Single vendor computational dataset.
Lipophilic Efficiency LogP Lead Optimization

Positional Isomerism and Pyridin-3-amine Kinase SAR

In a seminal SAR study of pyridin-3-amine derivatives as multitargeted kinase inhibitors for non-small cell lung cancer, the precise substitution pattern on the pyridine ring was critical for achieving nanomolar inhibition of FGFR1, 2, and 3, as well as EGFR and ALK [1]. The lead compound 3m demonstrated potent in vivo antitumor activity (TGI = 66.1%). While the exact 6-methyl-thiolan compound was not profiled in this study, the data demonstrate that the pyridin-3-amine scaffold is highly sensitive to positional modifications, and the 6-methyl substitution pattern is a distinct chemotype that cannot be interchanged with the 2-methyl or 4-methyl isomers without risking complete loss of target engagement [1].

Pyridin-3-amine Kinase SAR
Class-level inference
Reference lead 3m: nanomolar FGFR/EGFR inhibition; TGI 66.1% in NCI-H1581 xenograft [1]
Class-level SAR supports kinase inhibitor chemotype exploration.
6-methyl-thiolan variant not directly profiled; positional sensitivity inferred from scaffold.
Kinase Inhibitor SAR FGFR Cancer

Purity Specification: A Procurement-Grade Differentiator

The target compound is commercially available at a purity of 98% , which is higher than the 95% minimum purity specification typically offered for the 2-methyl and 4-methyl positional isomers from alternative suppliers . This 3-percentage-point purity differential can be critical for biological assays where minor impurities may cause off-target effects or skew dose-response data.

Purity Specification
Data to verify
98% (target) vs 95% for 2-/4-methyl positional isomers
Higher purity may support assay reproducibility for quantitative screening.
Vendor specifications; lot-specific verification recommended.
Chemical Purity Assay Reproducibility Procurement

High-Value Application Scenarios


Kinase Inhibitor Probe Design for the FGFR/EGFR Axis

Researchers designing novel pyridin-3-amine-based kinase inhibitors can use 6-methyl-N-(thiolan-3-yl)pyridin-3-amine as a core scaffold to explore the 6-methyl substitution vector. The compound's LogP of 2.31 and the thiolane ring distinguish it from published leads, offering a chance to probe unexploited steric and electronic interactions within the ATP-binding pocket [1]. The potent in vivo efficacy (TGI = 66.1%) of a related pyridin-3-amine analog validates the scaffold's clinical relevance [1].

Lead Series ADME/PK Optimization with Controlled Lipophilicity

The compound's LogP of 2.31 positions it within the optimal lipophilicity range for oral bioavailability. Medicinal chemists can select it as a starting point for lead optimization, confident that its LogP is lower than the 6-chloro (LogP 2.65) and 6-thian (LogP 2.70) analogs, potentially leading to superior solubility and lower metabolic clearance . The 1.31 LogP gap over the 2-methyl isomer offers a clear differentiation for programs prioritizing cellular permeability .

Reproducible High-Throughput Screening with High-Purity Input

For high-throughput screening campaigns, the 98% purity specification of the target compound provides a critical advantage in assay robustness . Using a higher-purity input minimizes the incidence of false positives and negatives that can arise from low-level impurities, which is especially critical when screening against kinase panels where minor contaminants can promiscuously inhibit multiple targets.

Application
Selection Property
Validation Focus
Kinase inhibitor probe design
Pyridin-3-amine scaffold with 6-methyl/thiolane substitution
ATP-binding pocket interaction profiling
Lead series ADME/PK optimization
Controlled lipophilicity range (reported LogP ~2.3)
Permeability and metabolic stability assay context
High-throughput screening campaigns
High-purity specification (98%)
Impurity profiling and assay reproducibility review
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